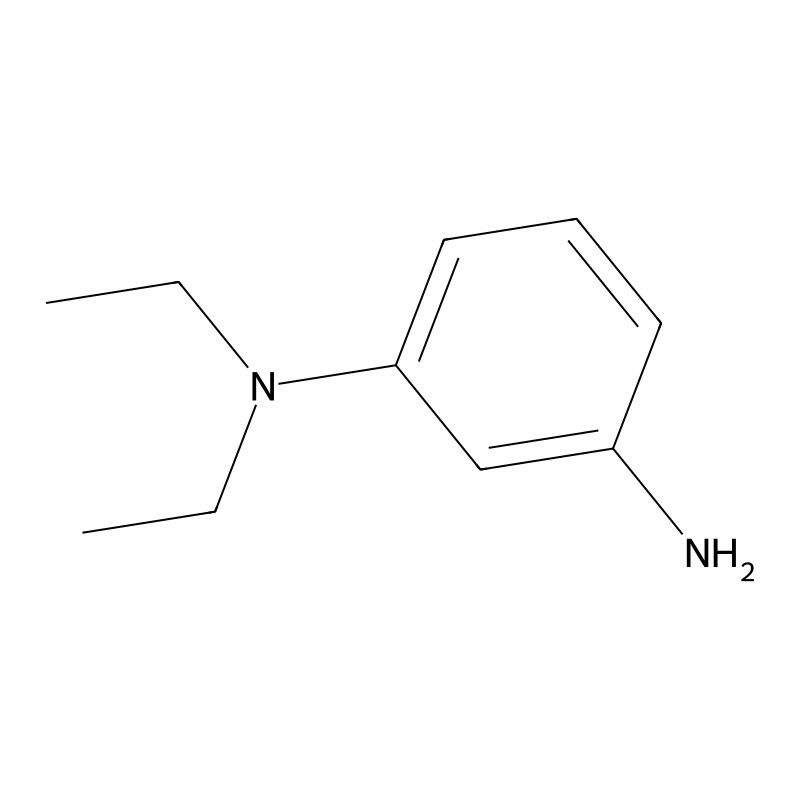

N1,N1-Diethylbenzene-1,3-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability and Suppliers

Potential Research Applications

- Organic synthesis: As building blocks for the synthesis of more complex molecules, such as pharmaceuticals, dyes, and polymers. Organic Chemistry Portal:

- Material science: As components in the development of new materials with specific properties, such as polymers, resins, and catalysts. ScienceDirect:

N1,N1-Diethylbenzene-1,3-diamine is an organic compound characterized by the presence of two ethyl groups attached to nitrogen atoms in a benzene ring that is substituted at the 1 and 3 positions. Its molecular formula is , and it has a molecular weight of approximately 164.25 g/mol. The compound appears as a colorless to pale yellow liquid and is soluble in various organic solvents. It exhibits properties typical of aromatic amines, such as potential reactivity in electrophilic substitution reactions due to the amino groups present on the benzene ring.

- Oxidation: The compound can be oxidized to form nitroso or nitro derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction: It can undergo reduction to yield primary or secondary amines, typically using lithium aluminum hydride or sodium borohydride.

- Substitution: The compound can engage in nucleophilic substitution reactions, where the ethyl groups may be replaced by other substituents under basic conditions.

Common Reagents and ConditionsReaction Type Common Reagents Oxidation Potassium permanganate, Chromium trioxide Reduction Lithium aluminum hydride, Sodium borohydride Substitution Nucleophiles such as halides or alkoxides under basic conditions

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide |

| Reduction | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Nucleophiles such as halides or alkoxides under basic conditions |

The biological activity of N1,N1-Diethylbenzene-1,3-diamine has been explored in various studies. While specific mechanisms of action remain unclear, it is known that compounds with similar structures often interact with biological macromolecules such as proteins and nucleic acids due to the presence of amine functionalities. This interaction potential suggests possible applications in drug development and therapeutic contexts .

N1,N1-Diethylbenzene-1,3-diamine can be synthesized through several methods:

- Alkylation of Benzene-1,3-diamine: This method involves treating benzene-1,3-diamine with ethyl halides under basic conditions. A strong base such as sodium hydroxide or potassium hydroxide is used to deprotonate the amine groups, followed by the addition of ethyl halides to form the diethylated product.

- Industrial Production: In an industrial setting, continuous flow reactors may be utilized for efficient mixing and reaction control. Purification steps such as distillation or recrystallization are often employed to achieve high purity levels.

N1,N1-Diethylbenzene-1,3-diamine has a range of applications across various fields:

- Chemistry: Serves as a building block in organic synthesis and as a ligand in coordination chemistry.

- Biology: Investigated for its potential biological activities and interactions with biomolecules.

- Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

- Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Several compounds share structural similarities with N1,N1-Diethylbenzene-1,3-diamine. Here are notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N1,N2-Diethylbenzene-1,2-diamine | C10H16N2 | Substituted at positions 1 and 2; different reactivity |

| N1,N1-Dimethylbenzene-1,2-diamine | C8H12N2 | Lacks ethyl groups; less sterically hindered |

| N1,N1-Diethylbenzene-1,4-diamine | C10H16N2 | Different position of the amine groups on the benzene ring |

| N,N-Bis(2-hydroxyethyl)aniline | C10H15N | Contains hydroxyl groups; used in polymer applications |

Uniqueness

N1,N1-Diethylbenzene-1,3-diamine is unique due to its specific substitution pattern on the benzene ring and the presence of ethyl groups that enhance steric hindrance compared to other similar compounds. This configuration affects its reactivity profile and potential applications in various chemical processes.